KRAS G12D inhibitor 17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 17 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a quinazoline-linked (4R)-4-hydroxy-L-prolinamide compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product. The compound is then formulated for oral administration, ensuring stability and bioavailability .
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12D inhibitor 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
KRAS G12D inhibitor 17 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cellular assays to investigate the biological effects of KRAS inhibition on cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation, particularly pancreatic cancer.
Industry: Utilized in the development of new cancer therapies and in drug discovery programs targeting KRAS mutations
Mecanismo De Acción
KRAS G12D inhibitor 17 exerts its effects by binding to the KRAS G12D mutant protein, preventing its interaction with downstream effector proteins such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival. The compound’s selectivity for the G12D mutation ensures minimal off-target effects .
Comparación Con Compuestos Similares
Similar Compounds
MRTX1133: Another potent KRAS G12D inhibitor with high selectivity and efficacy in preclinical models.
Uniqueness
KRAS G12D inhibitor 17 stands out due to its unique quinazoline-linked structure and its ability to induce degradation of the KRAS G12D mutant protein. This dual mechanism of action not only inhibits the mutant protein but also promotes its degradation, offering a potentially more effective therapeutic strategy .
Propiedades
Número CAS |
2821793-99-9 |
---|---|
Fórmula molecular |
C60H65FN12O7S |
Peso molecular |
1117.3 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[4-[4-[[6-cyclopropyl-4-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-7-(6-fluoro-5-methyl-1H-indazol-4-yl)-2-(oxan-4-yloxy)quinazolin-8-yl]oxymethyl]phenyl]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H65FN12O7S/c1-31(2)54(59(77)72-26-41(75)20-50(72)58(76)65-49(28-74)37-11-13-38(14-12-37)56-33(4)63-30-81-56)73-27-48(69-70-73)36-7-5-34(6-8-36)29-79-55-52(51-32(3)46(61)22-47-45(51)24-64-68-47)43(35-9-10-35)21-44-53(55)66-60(80-42-15-17-78-18-16-42)67-57(44)71-25-39-19-40(71)23-62-39/h5-8,11-14,21-22,24,27,30-31,35,39-42,49-50,54,62,74-75H,9-10,15-20,23,25-26,28-29H2,1-4H3,(H,64,68)(H,65,76)/t39-,40-,41+,49-,50-,54-/m0/s1 |
Clave InChI |
XXWMEQMGQNHRAF-WFJRNIGCSA-N |
SMILES isomérico |
CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)[C@@H](C(C)C)C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1C[C@@H]3C[C@H]1CN3)OC1CCOCC1)C1CC1)C=NN2)F |
SMILES canónico |
CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1CC3CC1CN3)OC1CCOCC1)C1CC1)C=NN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.